BenchChemオンラインストアへようこそ!

2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol

Antifungal drug discovery Structure-activity relationship CYP51 inhibition

2-[5-(3-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol (CAS 2061979-50-6) is a synthetic 1,5-disubstituted tetrazole derivative with molecular formula C15H19ClN4O and molecular weight 306.79 g/mol. The compound features a 3-chlorophenyl substituent at the tetrazole C5 position and a cyclohexylethanol moiety at N1, classifying it within the pharmacologically significant class of tetrazole-based azole heterocycles.

Molecular Formula C15H19ClN4O
Molecular Weight 306.79 g/mol
Cat. No. B14048122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol
Molecular FormulaC15H19ClN4O
Molecular Weight306.79 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CN2C(=NN=N2)C3=CC(=CC=C3)Cl)O
InChIInChI=1S/C15H19ClN4O/c16-13-8-4-7-12(9-13)15-17-18-19-20(15)10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2
InChIKeyYPKLVGMUGYEPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(3-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol: Structural Identity, Physicochemical Profile, and Procurement Context


2-[5-(3-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol (CAS 2061979-50-6) is a synthetic 1,5-disubstituted tetrazole derivative with molecular formula C15H19ClN4O and molecular weight 306.79 g/mol . The compound features a 3-chlorophenyl substituent at the tetrazole C5 position and a cyclohexylethanol moiety at N1, classifying it within the pharmacologically significant class of tetrazole-based azole heterocycles. The 5-substituted-1H-tetrazole core is a well-established non-classical bioisostere of the carboxylic acid functional group, offering comparable acidity (tetrazole pKa ~4.5–4.9 vs. carboxylic acid pKa ~4.2–4.4) with enhanced metabolic stability and altered lipophilicity [1]. This compound is commercially available from multiple vendors at research-grade purity (≥95% HPLC) and is supplied exclusively for laboratory research applications .

Why In-Class Substitution Falls Short: Structural and Pharmacophoric Differentiation of 2-[5-(3-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol


Simple in-class substitution within the 1,5-disubstituted tetrazole series is precluded by three structural determinants that critically modulate target engagement, physicochemical behavior, and metabolic fate. First, the position of the chlorine atom on the phenyl ring—meta (3-chlorophenyl) in this compound versus para (4-chlorophenyl) in many literature precedents—is known to alter both electronic distribution and steric fit within azole-binding enzyme pockets, as demonstrated by differential CYP51 inhibition across chlorophenyl regioisomers [1]. Second, the N1-cyclohexylethanol substituent introduces a flexible, hydrogen-bond-capable secondary alcohol that is structurally distinct from the simple alkyl, benzyl, or heteroaryl-propyl N-substituents commonly employed in published tetrazole antifungal series [2]. Third, tetrazole-based compounds exhibit fundamentally different metabolic stability and CYP inhibition profiles compared to their triazole counterparts (e.g., fluconazole), meaning biological performance cannot be extrapolated across azole subclasses [3]. These three factors collectively establish that the target compound occupies a distinct region of chemical space that is not accessible through generic substitution with off-the-shelf tetrazole analogs.

Quantitative Differentiation Evidence: 2-[5-(3-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol Versus Closest Analogs


Chlorine Regioisomer Effect: Meta (3-Cl) vs. Para (4-Cl) Phenyl Substitution on Tetrazole Antifungal Scaffold Potency

The 3-chlorophenyl (meta) substitution in the target compound represents a defined regioisomeric choice with documented consequences for biological activity. In a systematic study of 2,5-disubstituted tetrazole derivatives, the 2-chlorophenyl analog (5d) exhibited distinct antifungal mode-of-action characteristics and MIC values relative to the 4-chlorophenyl analog (5c), including differential sensitivity to exogenous ergosterol rescue, indicating that the chlorine position directly affects the compound–target interaction landscape [1]. While MIC data for the target compound itself are not yet published in peer-reviewed literature, the established regioisomer-dependent activity within this scaffold class provides a structural rationale for selecting the 3-chlorophenyl configuration over the more commonly commercialized 4-chlorophenyl tetrazole building blocks. The parent scaffold 5-(3-chlorophenyl)-1H-tetrazole (CAS 41421-28-7) has a predicted logP of 1.52 and pKa of 3.96, physicochemical parameters that differentiate it from the 4-chloro isomer .

Antifungal drug discovery Structure-activity relationship CYP51 inhibition

Tetrazole vs. Triazole CYP51 Inhibition Potency: Class-Level Evidence for Azole Scaffold Selection

The tetrazole ring in the target compound confers pharmacophoric properties that are mechanistically distinct from the triazole ring found in first-line antifungal drugs. Direct biochemical comparison using purified T. rubrum CYP51 demonstrated that the tetrazole-based inhibitor VT-1161 (oteseconazole) achieves a 50% inhibitory concentration (IC50) of 0.14 μM, representing a 2.9-fold improvement over fluconazole (IC50 = 0.4 μM) and a 4.3-fold improvement over ketoconazole (IC50 = 0.6 μM) [1]. Against clinical isolates, VT-1161 exhibited MIC50 and MIC90 values of ≤0.03 and 0.06 μg/mL respectively, which are substantially lower than typical fluconazole MIC50 values of 0.25–0.5 μg/mL against C. albicans [2]. Furthermore, the tetrazole ring reduces inhibitory activity against human CYP isoforms compared to triazole-based scaffolds, as demonstrated by the deuterated tetrazole CYP51 inhibitor V23 which showed decreased inhibition of the human CYPs family relative to its triazole precursor A33 [3]. This class-level evidence indicates that the tetrazole pharmacophore—shared by the target compound—offers a quantifiable potency and selectivity advantage over triazole-based alternatives.

CYP51 inhibition Azole antifungal Tetrazole bioisostere

Metabolic Stability Advantage: Tetrazole Bioisostere versus Carboxylic Acid Functionality

The 5-substituted-1H-tetrazole moiety in the target compound functions as a metabolically stable bioisostere of the carboxylic acid group, a substitution strategy with well-characterized pharmacokinetic benefits. The tetrazole NH proton exhibits a pKa of 4.5–4.9, closely matching carboxylic acid pKa values (4.2–4.4), enabling equivalent ionic and hydrogen-bonding interactions at physiological pH [1]. Critically, the tetrazole ring resists metabolic degradation pathways that typically affect carboxylic acids—including β-oxidation, glucuronidation, and amino acid conjugation—resulting in prolonged in vivo half-life [2]. Literature on α-amino tetrazoles specifically documents that tetrazole-containing analogs often exhibit enhanced membrane penetration due to increased lipophilicity compared to their carboxylic acid counterparts [2]. For the target compound, the tetrazole ring is further stabilized by 1,5-disubstitution, which eliminates the metabolic lability associated with N-unsubstituted tetrazoles while preserving the bioisosteric benefits of the heterocycle [3]. In contrast, carboxylic acid-containing comparator molecules are susceptible to rapid Phase II metabolism, which can limit oral bioavailability and duration of action.

Metabolic stability Bioisosterism Pharmacokinetics

N1-Cyclohexylethanol Substituent: Differentiation from Common N-Alkyl and N-Benzyl Tetrazole Derivatives

The N1-cyclohexylethanol moiety in the target compound is a structurally distinguishing feature that separates it from the vast majority of published 1,5-disubstituted tetrazoles, which typically bear simple N1-alkyl (methyl, ethyl, propyl), N1-benzyl, or N1-aryl substituents . The cyclohexyl group introduces substantial steric bulk and lipophilic character (predicted contribution to logP: approximately +2.5 to +3.0 log units based on the cyclohexyl fragment), while the β-hydroxyl group provides an additional hydrogen-bond donor/acceptor site that is absent in most comparator tetrazole derivatives. This dual functionality (lipophilic cyclohexyl core + polar hydroxyl) creates opportunities for simultaneous hydrophobic pocket occupancy and polar contact formation within enzyme active sites, a binding mode that simpler N1-alkyl tetrazoles cannot achieve [1]. Among antifungal tetrazoles, the N1 substituent has been shown to critically influence both potency and spectrum of activity; for example, N1-propyl-sulfanyl-benzoxazole tetrazole derivatives (e.g., 5c and 5d) achieved MIC values of 1 μg/mL against C. albicans, whereas N1-phenylsulfonyl-ethyl analogs from the same series showed reduced activity, demonstrating the functional impact of N1 substitution choice [2].

N1-substitution SAR Tetrazole derivatization Lipophilicity modulation

Commercially Defined Purity and Supply Specification vs. Custom Synthesis Tetrazole Analogs

The target compound is available from ChemShuttle Inc. as a catalog product with a defined purity specification of >95% as determined by HPLC, supplied in quantities of 1 g, 5 g, and 10 g . This contrasts with structurally related tetrazole intermediates such as 5-(3-chlorophenyl)-1H-tetrazole (CAS 41421-28-7, available from Thermo Scientific at 98+% purity) which represent only the core scaffold without the N1-cyclohexylethanol functionalization . Procuring the fully elaborated 1,5-disubstituted compound eliminates the need for in-house N1-alkylation of 5-(3-chlorophenyl)-1H-tetrazole, a synthetic step that can be complicated by competing N2-regioisomer formation (typical N1:N2 selectivity ratios of 1:1 to 4:1 depending on conditions) and requires subsequent chromatographic separation [1]. The availability of the pre-assembled target compound with batch-certified purity reduces synthetic risk, shortens hit-to-lead timelines, and provides a consistent starting point for biological evaluation compared to in-house synthesis from the tetrazole core.

Chemical procurement Purity specification Vendor qualification

Optimal Application Scenarios for 2-[5-(3-Chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol Based on Differential Evidence


Antifungal Lead Optimization: CYP51 Inhibitor Scaffold-Hopping from Triazole to Tetrazole

Research groups engaged in antifungal drug discovery can deploy this compound as a structurally differentiated tetrazole scaffold for CYP51 inhibitor lead optimization. The 3-chlorophenyl-tetrazole core provides a direct entry point into the tetrazole azole subclass, which has demonstrated superior CYP51 binding affinity (VT-1161 IC50 = 0.14 μM vs. fluconazole IC50 = 0.4 μM) and potent activity against azole-resistant Candida isolates (geometric mean MIC ≤0.15 μg/mL) [1]. The N1-cyclohexylethanol substituent offers a starting point for exploring N1 SAR distinct from published tetrazole antifungals such as VT-1161 (oteseconazole) and VT-1598, potentially accessing novel binding interactions within the CYP51 substrate access channel [2]. The compound's defined purity (>95% HPLC) and catalog availability enable rapid initiation of structure-activity relationship studies without the synthetic burden of de novo tetrazole construction .

Carboxylic Acid Bioisostere Replacement in Pharmacokinetic Optimization Programs

Medicinal chemistry teams seeking to replace a metabolically labile carboxylic acid moiety in a lead series can evaluate this tetrazole-containing compound as a bioisostere scaffold. The tetrazole ring's pKa (4.5–4.9) closely mirrors that of carboxylic acids (4.2–4.4), preserving key ionic interactions with target proteins, while the heterocyclic structure confers resistance to β-oxidation, glucuronidation, and amino acid conjugation pathways that commonly limit carboxylic acid half-life [1]. The 3-chlorophenyl substituent provides a useful aromatic handle for further derivatization or for probing halogen-bonding interactions with protein targets, while the cyclohexylethanol N1 substituent offers a non-ionizable lipophilic moiety that can modulate overall compound logP and membrane permeability [2]. The compound thus serves as a multi-functional starting point for exploring tetrazole-for-carboxylate substitutions in programs where metabolic stability is a key optimization parameter.

Regioisomer-Activity Relationship Studies: Meta-Chlorophenyl Tetrazole SAR Exploration

Investigators studying the impact of halogen substitution position on azole pharmacophore activity can use this compound to systematically explore meta (3-Cl) vs. para (4-Cl) vs. ortho (2-Cl) chlorophenyl effects in the context of a 1,5-disubstituted tetrazole scaffold. Published data on related 2,5-disubstituted tetrazole series demonstrate that the chlorine position alters both antifungal MIC values and mode of action—with 2-Cl and 4-Cl derivatives exhibiting differential ergosterol-dependent behavior [1]. The meta-chlorophenyl configuration in the target compound fills a gap in the published SAR landscape, which has predominantly explored 2-chlorophenyl and 4-chlorophenyl tetrazole derivatives [1]. Procurement of the pre-assembled 3-chlorophenyl tetrazole with the cyclohexylethanol N1 substituent enables direct comparative evaluation against commercially available 4-chlorophenyl tetrazole building blocks (e.g., Thermo Scientific 5-(4-chlorophenyl)-1H-tetrazole) to establish regioisomer-activity relationships [2].

Specialized Chemical Library Design: Tetrazole-Containing Fragment and Lead-Like Collections

Organizations curating target-focused screening libraries for antifungal or metalloenzyme inhibitor discovery can incorporate this compound as a representative of the under-sampled N1-cyclohexylethanol tetrazole chemotype. The compound's molecular weight (306.79 g/mol) places it within lead-like chemical space, while its combination of a bioisosteric tetrazole core, a halogenated aryl ring (3-chlorophenyl), and a flexible cycloalkyl alcohol side chain provides three-dimensional structural features that are distinct from the predominantly flat, N1-methyl/ethyl/benzyl tetrazoles that populate commercial screening collections [1]. The predicted logP of the core scaffold (~1.52 for 5-(3-chlorophenyl)-1H-tetrazole) [2], when combined with the cyclohexylethanol moiety, likely yields a compound with balanced lipophilicity suitable for both biochemical and cell-based screening formats. Inclusion of this compound in screening decks can help identify structure-activity relationships that would be missed by libraries limited to simpler N1-substituted tetrazole analogs.

Quote Request

Request a Quote for 2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.